Boc-D-phe-pro-OH
Overview
Description
Boc-D-phenylalanine-proline-OH, also known as (2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid, is a dipeptide derivative. It is commonly used in peptide synthesis and serves as a building block for the preparation of more complex peptides. This compound is particularly valuable in the field of medicinal chemistry for the development of peptide-based drugs.
Mechanism of Action
Target of Action
Boc-D-Phe-Pro-OH is an analogue of Gramicidin S . Its primary targets are Gram-positive microorganisms . The compound interacts with the cell membrane of these microorganisms, disrupting their structure and function .
Mode of Action
The mode of action of this compound involves an interaction with the cell membrane of the target microorganisms . The compound adopts an antiparallel β-sheet conformation , which results in the disruption of the cell membrane . This disruption inhibits the normal functioning of the microorganisms, leading to their death .
Biochemical Pathways
This compound affects the integrity of the cell membrane, disrupting the normal biochemical pathways within the microorganism
Result of Action
The result of this compound’s action is the death of the target microorganisms . By disrupting the cell membrane, the compound inhibits the normal functioning of the microorganisms, leading to their death .
Biochemical Analysis
Biochemical Properties
Boc-D-phenylalanine-proline-OH, as a phenylalanine derivative, has been commercially used as an ergogenic supplement . It influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage .
Cellular Effects
It is known that phenylalanine derivatives can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a phenylalanine derivative, it may interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that amino acids and their derivatives can have long-term effects on cellular function .
Metabolic Pathways
As a phenylalanine derivative, it may be involved in various metabolic processes .
Transport and Distribution
Amino acids and their derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Amino acids and their derivatives can be directed to specific compartments or organelles based on various signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-phenylalanine-proline-OH typically involves the protection of the amino group of D-phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by coupling with proline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
In an industrial setting, the production of Boc-D-phenylalanine-proline-OH may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-D-phenylalanine-proline-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC and HOBt.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DCC and HOBt in DMF or DCM.
Major Products Formed
The major products formed from these reactions include the deprotected amino acids or peptides and the desired peptide products resulting from coupling reactions .
Scientific Research Applications
Boc-D-phenylalanine-proline-OH has several scientific research applications, including:
Peptide Synthesis: Used as a building block for the synthesis of longer peptides and peptide-based drugs.
Medicinal Chemistry: Involved in the development of peptide-based inhibitors for various enzymes and receptors.
Biological Studies: Utilized in the study of protein-protein interactions and the development of peptide-based probes for biological research.
Industrial Applications: Employed in the production of peptide-based materials and bioconjugates.
Comparison with Similar Compounds
Similar Compounds
Boc-D-phenylalanine-OH: A similar compound where only the D-phenylalanine is protected with a Boc group.
Boc-proline-OH: A compound where only the proline is protected with a Boc group.
Uniqueness
Boc-D-phenylalanine-proline-OH is unique due to its combination of D-phenylalanine and proline, which can impart specific structural and functional properties to the peptides it is incorporated into. This dipeptide derivative is particularly useful in the synthesis of cyclic peptides and peptide-based inhibitors .
Properties
IUPAC Name |
(2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRHVPHDENDZTP-CABCVRRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198018 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401198018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38675-10-4 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38675-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401198018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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